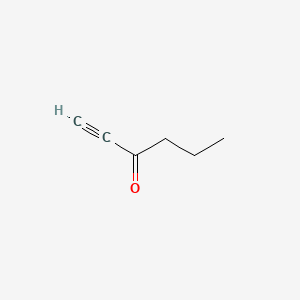

Hex-1-yn-3-one

Descripción general

Descripción

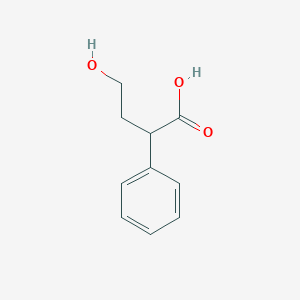

Hex-1-yn-3-one is an organic compound with the chemical formula C6H6O. It is a colorless liquid with a strong odor and is widely used in scientific research. This compound has gained attention due to its unique chemical properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

1. Computational Analysis and Simulation Tools

Hex-1-yn-3-one is applied in computational analysis, particularly in discrete-ordinates neutral-particle transport code for solving problems in hexagonal geometries. This application is crucial in complex computational models requiring efficient data management and flexible storage hierarchies (Walters, O'dell, & Brinkley, 1979).

2. Plant Biology and Genetic Engineering

In plant biology, hex-1-yn-3-one related elements are crucial in understanding the interaction with nuclear factors in plants. Studies have shown that variants of hex-1, like hex-3, confer high-level expression in seeds and respond to environmental stressors like desiccation and abscisic acid, which is significant in genetic engineering of crop resistance (Lam & Chua, 1991).

3. Meteorological Research

Hex-1-yn-3-one derivatives are involved in meteorological studies, particularly in understanding the humidity exchange over the sea. This research is crucial in studying evaporation and spray droplet flux from sea to air, aiding in the development of climatic models (Smith, Katsaros, Oost, & Mestayer, 1990).

4. Catalytic Reactions and Chemical Synthesis

In chemical synthesis, hex-1-yn-3-one is involved in hydrosilylation reactions, specifically in the presence of iridium catalysts. The understanding of these reactions is vital for developing new synthetic pathways and understanding the mechanistic aspects of catalysis (Fernández, Oro, & Manzano, 1988).

5. Molecular and Genetic Studies

In molecular biology, hex-1-yn-3-one related sequences, like the hex gene, play a role in early embryonic patterning in vertebrates. These studies provide insights into developmental biology and the role of extraembryonic structures in vertebrate development (Ho, Houart, Wilson, & Stainier, 1999).

6. Energy and Environmental Engineering

The hex-1-yn-3-one framework is also relevant in energy conversion and management, particularly in the optimization of heat exchangers for diesel exhaust heat recovery. This application is critical for improving energy efficiency and developing sustainable energy solutions (Hatami, Ganji, & Gorji-Bandpy, 2015).

Propiedades

IUPAC Name |

hex-1-yn-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJAIMUFADDAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218971 | |

| Record name | Hex-1-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hex-1-yn-3-one | |

CAS RN |

689-00-9 | |

| Record name | Hex-1-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-1-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-](/img/structure/B3056020.png)

![Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B3056026.png)

![2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3056028.png)